tert-Butylrosuvastatin is a synthetic compound derived from rosuvastatin, a well-known statin used to lower cholesterol levels. This compound is characterized by the presence of a tert-butyl group, which enhances its pharmacological properties. The tert-butyl group contributes to the compound's stability and solubility, making it a valuable addition to the class of lipid-lowering agents.
tert-Butylrosuvastatin is synthesized through chemical processes that modify the structure of rosuvastatin. The synthesis typically involves introducing a tert-butyl group to the rosuvastatin framework, which is primarily derived from fermentation processes or chemical synthesis of its precursors.
tert-Butylrosuvastatin falls under the category of lipid-lowering agents, specifically statins. Statins are classified as HMG-CoA reductase inhibitors, which are primarily used to manage dyslipidemia and reduce cardiovascular risks.
The synthesis of tert-butylrosuvastatin can be achieved through various methods, including:
The molecular structure of tert-butylrosuvastatin features a core structure similar to that of rosuvastatin, with an added tert-butyl group. The general formula can be represented as CHNOS.
tert-Butylrosuvastatin undergoes several important chemical reactions, including:
tert-Butylrosuvastatin functions primarily through inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme:
tert-Butylrosuvastatin is primarily used in clinical settings for:
The synthesis of rosuvastatin tert-butyl ester relies critically on optimized catalytic systems for efficient C-C bond formation and esterification. Patent CN110483412A details a four-step route where catalytic selection governs yield and purity at each stage. The initial nucleophilic substitution between 5-bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine and heterocyclic thiols (e.g., 2-mercapto-5-phenyl-1,3,4-thiadiazole) employs inorganic bases like sodium carbonate or potassium hydroxide. This reaction achieves 85–92% conversion at 50°C in acetone-water biphasic solvent systems, exploiting the base’s dual role as catalyst and acid scavenger [1] [8].
Subsequent oxidation of the thioether intermediate utilizes molybdenum-based catalysts, notably ammonium molybdate tetrahydrate (0.05 equiv), with hydrogen peroxide (6 equiv) as a green oxidant. This combination achieves quantitative sulfone formation at 65°C in ethanol while minimizing over-oxidation byproducts—a significant improvement over traditional chromium(VI) oxidants. The tert-butyl ester formation hinges on aldol condensation catalysis, where strong alkoxide bases (e.g., sodium tert-butoxide, 0.1–1.0 equiv) enable stereoselective C–C coupling between the pyrimidine aldehyde and the chiral dioxane acetate precursor. This step proceeds at −20°C to 25°C with 78% yield and >98% diastereomeric purity [1] [8].
Table 1: Catalytic Systems for Rosuvastatin tert-Butyl Ester Synthesis
| Reaction Step | Catalyst | Solvent System | Temperature | Yield |
|---|---|---|---|---|
| Thioether formation | Sodium carbonate (1.5 equiv) | Acetone/H₂O | 50°C | 92% |
| Sulfone oxidation | MoO₃·4H₂O (0.05 equiv)/H₂O₂ | Ethanol | 65°C | 95% |
| Aldol condensation | Sodium tert-butoxide (0.5 equiv) | Tetrahydrofuran | −20°C | 78% |
| Acidic deprotection | Hydrochloric acid (1M) | Methanol/H₂O | 25°C | 90% |
Final deprotection of the 1,3-dioxane group uses mild acid catalysis (hydrochloric acid or acetic acid) in methanol, preserving the tert-butyl ester integrity while hydrolyzing the acetal. This step exemplifies chemoselective catalysis, as stronger acids (e.g., trifluoroacetic acid) risk ester hydrolysis [5] [8].
Controlling the C3 and C5 stereocenters in rosuvastatin’s heptanoic acid chain requires precise stereochemical guidance during aldol condensation. The Felkin-Anh and Cram chelation models govern facial selectivity in carbonyl addition to the pyrimidine aldehyde intermediate. Under non-chelating conditions (e.g., sodium methoxide catalysis), the bulky tert-butyldimethylsilyl (TBS) group adopts an antiperiplanar orientation relative to the carbonyl, directing nucleophile attack anti to the adjacent isopropyl substituent per Felkin-Anh selectivity. This yields the (3R,5S)-diastereomer with 15:1 diastereomeric ratio (dr) [2] [6].
Chelation-controlled induction emerges when α-heteroatom aldehydes bind Lewis acids. Titanium tetrachloride coordinates with the pyrimidine nitrogen and aldehyde oxygen, creating a rigid cyclic transition state. Nucleophilic addition then occurs syn to the smaller hydrogen atom (Cram chelation), affording the same (3R,5S) configuration but with enhanced 30:1 dr. Patent CN105461636A demonstrates this using titanium(IV) isopropoxide (0.3 equiv) to achieve 97% stereopurity in the aldol step—critical for avoiding costly chromatographic separation [6] [9].
Table 2: Stereoselectivity in Aldol Condensation Under Different Induction Models
| Induction Mechanism | Catalyst/Additive | Solvent | dr (3R,5S:others) |
|---|---|---|---|
| Felkin-Anh | Sodium methoxide | Tetrahydrofuran | 15:1 |
| Chelation control | Ti(OⁱPr)₄ | Dichloromethane | 30:1 |
| Polar effect | LiClO₄ | Diethyl ether | 8:1 |
The chiral dioxane acetate precursor itself embodies relayed asymmetric induction, as its stereochemistry originates from L-tartaric acid—a chiral pool synthon. This auxiliary dictates syn-diastereoselectivity during its own formation, transferring chirality to the rosuvastatin chain upon coupling [2] [6].
The acid-labile tert-butyl ester serves three pivotal roles: (1) preventing lactonization of the C5 hydroxy acid during synthesis, (2) enhancing crystallinity for purification, and (3) enabling chemoselective deprotection. Patent CN110483412A contrasts it with methyl esters, which require harsh saponification (e.g., lithium hydroxide) that degrade the pyrimidine core. The tert-butyl group is stable under basic oxidation conditions (H₂O₂/pH 9–10) but cleaves smoothly under acidic deprotection (1M HCl/methanol) of the dioxane acetal. This orthogonal protection strategy—where the tert-butyl ester and acetal coexist but deprotect sequentially—streamlines the synthesis by avoiding intermediate isolation [1] [8].
Notably, tert-butyl deprotection occurs via acid-catalyzed E1 elimination, generating isobutylene gas and the carboxylic acid without nucleophilic byproducts. This contrasts with methyl ester hydrolysis, which forms salts requiring removal. The kinetic stability of the tert-butyl ester under basic conditions is attributed to steric hindrance of the tert-butoxy carbonyl, which impedes nucleophilic attack at the carbonyl carbon [5] [8].
Table 3: Protecting Group Comparison in Rosuvastatin Synthesis
| Protecting Group | Deprotection Conditions | Lactonization Risk | Crystallinity |
|---|---|---|---|
| Methyl ester | LiOH, H₂O/THF, 0°C | High | Moderate |
| tert-Butyl ester | HCl, MeOH/H₂O, 25°C | None | High |
| Benzyl ester | H₂/Pd-C, MeOH | Moderate | Low |
Scaling tert-butylrosuvastatin synthesis faces four interconnected hurdles: low-temperature bottlenecks, supply chain vulnerabilities, waste management, and catalyst costs. The aldol condensation (−20°C to 0°C) accounts for 40% of total energy consumption due to refrigeration demands. Patent CN110483412A addresses this by substituting lithium bases with sodium tert-butoxide, allowing reaction temperatures up to 25°C while maintaining 75% yield—reducing energy use by 200% per kilogram [8].
Supply chain risks emerge from single-source reagents like 5-bromomethyl pyrimidine. The 2024 semiconductor shortage analogously delayed bromoalkyl intermediates, slashing rosuvastatin API production by 30%. Mitigation strategies include dual-sourcing 2-mercapto-5-phenyl-1,3,4-thiadiazole and qualifying backup suppliers for tert-butyl acetoacetate [7] [8].
Waste streams pose environmental and cost burdens. The sulfoxidation step historically generated 8 kg sodium bromide/kg product, but hydrogen peroxide oxidation now reduces this to <0.5 kg. Solvent recovery is critical: distilling acetone from thioether formation achieves 90% reuse, lowering the process mass intensity (PMI) from 120 to 45. Catalyst recycling remains problematic, however, as molybdenum leaches into aqueous phases, requiring costly ion-exchange resins for removal [1] [8] [10].
Table 4: Operational Cost Distribution in Commercial-Scale Synthesis
| Cost Category | % of Total Cost | Optimization Strategy |
|---|---|---|
| Raw materials | 55% | Bulk sourcing of tert-butyl acetoacetate |
| Energy consumption | 20% | Higher-temperature aldol catalysis |
| Waste disposal | 15% | H₂O₂ oxidation (replaces CrO₃) |
| Catalyst replenishment | 10% | Mo-catalyst immobilization (R&D phase) |
Process intensification studies reveal two leverage points: (1) telescoping the oxidation and aldol steps avoids isolating the sulfone intermediate, cutting cycle time by 34 hours per batch, and (2) switching from batch to flow chemistry for thioether formation improves heat control, suppressing bis-alkylation impurities to <0.3%. Despite advances, the industry grapples with tert-butyl isocyanate price volatility ($45–$88/kg), driven by demand from pesticide manufacturers—prompting substitution studies with ditert-butyl dicarbonate [3] [8] [10].
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0